4-Ethylbenzoic acid
Overview
Description
4-Ethylbenzoic acid: is an organic compound with the molecular formula C9H10O2 . It is a derivative of benzoic acid, where an ethyl group is substituted at the para position of the benzene ring. This compound is known for its white to beige powder form and has a melting point of 112-113°C . It is not soluble in water but can be dissolved in organic solvents such as benzene and toluene .
Mechanism of Action
Target of Action
4-Ethylbenzoic acid is a simple aromatic carboxylic acidIt’s known that carboxylic acids can participate in various biochemical reactions, often acting as an acid donor in enzymatic reactions .
Mode of Action
The exact mode of action of this compound is not well-studied. As a carboxylic acid, it can donate a proton (H+) and act as an acid in biochemical reactions. This property allows it to interact with various biological targets, such as enzymes and receptors .
Biochemical Pathways
Carboxylic acids are involved in numerous biochemical pathways, including energy production, lipid metabolism, and signal transduction .
Pharmacokinetics
Metabolism of carboxylic acids typically involves reactions such as conjugation, and they are usually excreted in the urine .
Result of Action
Carboxylic acids can influence a variety of cellular processes, including ph regulation and signal transduction .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the carboxylic acid group, potentially influencing its interactions with biological targets . Additionally, the presence of other molecules can impact the compound’s stability and efficacy .
Biochemical Analysis
Cellular Effects
It has been suggested that 4-Ethylbenzoic acid may be linked with cellular membrane damage in lung tissue from tobacco smoke
Molecular Mechanism
It is known that the compound can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution
Temporal Effects in Laboratory Settings
The compound has been found to have certain thermophysical properties
Metabolic Pathways
One study found that this compound induced metabolites linked to the biosynthesis of steroid hormones
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 4-ethylbenzoic acid can be achieved through the following steps :
Starting Materials: Ethylbenzene and trichloroacetaldehyde are added to a reaction kettle.
Catalyst Addition: Anhydrous aluminum trichloride is added in batches at 0°C.
Reaction Conditions: The mixture is stirred and reacted at -10 to 0°C for 2 hours.
Decomposition: Dilute hydrochloric acid is added to decompose the remaining aluminum trichloride.
Washing: The mixture is washed with sodium bicarbonate and water.
Distillation: The organic layer is distilled to recover ethylbenzene, followed by distillation to obtain p-ethylbenzene-2,2,2-trichloroethanol.
Conversion: The trichloroethanol is dissolved in methanol, and sodium hydroxide solution is added. Hydrogen peroxide is added dropwise until the trichloroethanol disappears.
Crystallization: The mixture is acidified with hydrochloric acid to obtain crystalline this compound.
Industrial Production Methods:
Industrial production methods for this compound typically involve similar steps but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
4-Ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Ethylbenzoic acid has various applications in scientific research and industry :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of pesticides, liquid crystals, and as an initiator for carbon nanotube materials.
Comparison with Similar Compounds
- 4-Methylbenzoic acid
- 4-Ethoxybenzoic acid
- 4-Vinylbenzoic acid
- 4-Fluorobenzoic acid
Comparison:
4-Ethylbenzoic acid is unique due to the presence of the ethyl group at the para position, which influences its chemical reactivity and physical properties. Compared to 4-methylbenzoic acid, the ethyl group provides different steric and electronic effects, leading to variations in reaction outcomes and applications .
Properties
IUPAC Name |
4-ethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVKTHRQIXSMGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073212 | |
Record name | Benzoic acid, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Ethylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002097 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
619-64-7 | |
Record name | 4-Ethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 619-64-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-ETHYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TKM8P0G6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Ethylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002097 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
112 - 113 °C | |
Record name | 4-Ethylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002097 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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